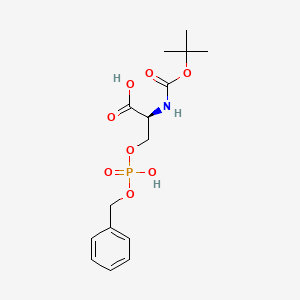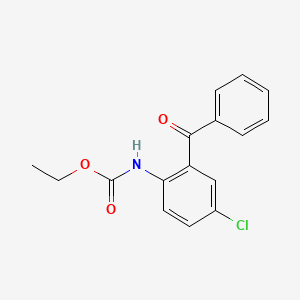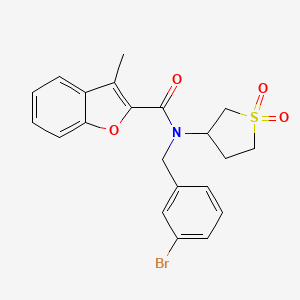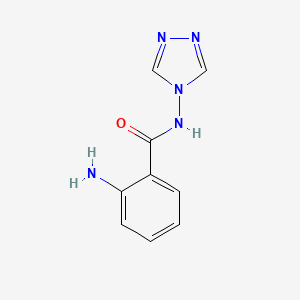
Boc-Ser(PO(OBzl)OH)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Ser(PO(OBzl)OH)-OH: is a derivative of serine, an amino acid, where the hydroxyl group is protected by a benzyl phosphate group and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and biochemical research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of Serine: The synthesis begins with the protection of the serine amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Phosphorylation: The hydroxyl group of serine is then phosphorylated using a benzyl phosphate reagent under mild conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, while the benzyl phosphate group can be removed using hydrogenation.
Substitution Reactions: The compound can undergo substitution reactions where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon (Pd/C) with hydrogen for benzyl phosphate removal.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Deprotected Serine: Removal of protecting groups yields free serine.
Substituted Derivatives: Depending on the nucleophile used, various substituted serine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the preparation of complex organic molecules.
Biology:
- Studied for its role in enzyme mechanisms and protein interactions.
- Used in the development of enzyme inhibitors.
Medicine:
- Investigated for potential therapeutic applications, including drug design and delivery.
- Used in the synthesis of bioactive peptides.
Industry:
- Employed in the production of pharmaceuticals and biotechnological products.
- Used in the development of diagnostic tools and assays.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound interacts with enzymes and proteins through its serine residue, which can participate in catalytic mechanisms.
- The phosphate group can mimic natural phosphorylation sites, making it useful in studying phosphorylation-dependent processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Boc-Ser-OH: Ein einfacheres Derivat ohne die Phosphatgruppe.
Boc-Ser(PO3H2)-OH: Ein Derivat mit einer freien Phosphatgruppe anstelle eines benzylgeschützten Phosphats.
Einzigartigkeit:
- Die Benzylphosphatgruppe sorgt für zusätzliche Stabilität und Schutz, was sie für bestimmte Syntheseanwendungen nützlich macht, bei denen die Entschützung kontrolliert werden muss.
Diese Struktur sollte Ihnen einen umfassenden Überblick über die Verbindung „Boc-Ser(PO(OBzl)OH)-OH“ geben. Für detaillierte und spezifische Informationen wird die Konsultation wissenschaftlicher Literatur und Datenbanken empfohlen.
Eigenschaften
Molekularformel |
C15H22NO8P |
|---|---|
Molekulargewicht |
375.31 g/mol |
IUPAC-Name |
(2S)-3-[hydroxy(phenylmethoxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H22NO8P/c1-15(2,3)24-14(19)16-12(13(17)18)10-23-25(20,21)22-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t12-/m0/s1 |
InChI-Schlüssel |
VNXSVIMUVZDYQM-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](COP(=O)(O)OCC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COP(=O)(O)OCC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-](/img/structure/B12115376.png)
![Thieno[3,2-b]pyridine-5-carbaldehyde](/img/structure/B12115388.png)
![Dibenzo[b,d]thiophene-2,8-dicarboxylic acid](/img/structure/B12115389.png)
![2-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12115393.png)

![4-bromo-N-[3-(2,4-dichloroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12115406.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B12115417.png)
![7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115422.png)

![2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B12115429.png)
